Carboxyamidotriazole

Descripción general

Descripción

El carboxiamidotriazol es un compuesto de molécula pequeña conocido por su función como bloqueador de los canales de calcio. Inhibe tanto los canales de calcio dependientes de voltaje como los dependientes de ligando, lo que lo convierte en un compuesto significativo en el campo de la química medicinal. Inicialmente investigado por su potencial como fármaco anticancerígeno, el carboxiamidotriazol ha mostrado promesa en varios estudios preclínicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El carboxiamidotriazol se puede sintetizar a través de varios métodos, incluida la cicloadición dipolar 1,3 de Huisgen y la cicloadición dipolar 1,3 catalizada por metales . Estos métodos implican la reacción de azidas con alquinos para formar 1,2,3-triazoles, que luego se modifican aún más para producir carboxiamidotriazol.

Métodos de producción industrial: En entornos industriales, el carboxiamidotriazol a menudo se produce utilizando técnicas de fabricación continua. Un método de este tipo implica la encapsulación de carboxiamidotriazol en nanoemulsiones utilizando acústica enfocada adaptativa. Este método permite la producción escalable mientras se mantiene una alta eficiencia de encapsulación .

Análisis De Reacciones Químicas

Tipos de reacciones: El carboxiamidotriazol experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades farmacológicas.

Reactivos y condiciones comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de halogenación y nitración se llevan a cabo utilizando reactivos como el cloro y el ácido nítrico.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de carboxiamidotriazol, que se estudian por sus actividades biológicas mejoradas .

Aplicaciones Científicas De Investigación

Cancer Treatment

CAI has been explored in multiple clinical settings for its anti-cancer properties:

- Ovarian Cancer : A Phase II trial indicated that CAI could stabilize relapsed ovarian cancer in patients with a good end-organ function. The study reported that 31% of patients achieved disease stabilization lasting more than six months .

- Non-Small Cell Lung Cancer : A Phase III trial assessed CAI's effectiveness when combined with standard chemotherapy. Results showed an improved objective response rate in patients receiving CAI alongside chemotherapy compared to those on chemotherapy alone .

- Chronic Myeloid Leukemia : this compound-orotate (CTO), a derivative of CAI, showed promise in targeting cancer cell growth and enhancing apoptosis in imatinib-resistant chronic myeloid leukemia cell lines .

Anti-inflammatory Applications

Recent research has demonstrated that CAI exhibits significant anti-inflammatory activity:

- In animal models, CAI reduced inflammation by inhibiting the production of pro-inflammatory cytokines and blocking key signaling pathways such as NF-κB and MAPKs .

- The compound has been shown to alleviate symptoms in various inflammatory conditions, suggesting its potential as an adjunct therapy for inflammatory diseases .

Summary of Clinical Trials

Case Studies

Several case studies have documented the effectiveness of CAI across different cancer types:

- A study involving ovarian cancer patients demonstrated that CAI could enhance the efficacy of standard treatments, leading to improved patient outcomes despite a history of multiple prior treatments.

- In non-small cell lung cancer patients, the combination of CAI with conventional chemotherapy resulted in a statistically significant improvement in progression-free survival compared to chemotherapy alone.

Mecanismo De Acción

El carboxiamidotriazol ejerce sus efectos bloqueando los canales de calcio, inhibiendo así la entrada de calcio en las células. Esta acción interrumpe las vías de transducción de señales mediadas por calcio, lo que lleva a una reducción de la proliferación y migración celular. El compuesto también inhibe la activación del factor nuclear-kappa B (NF-κB) y las quinasas activadas por mitógenos (MAPK), que están involucradas en las respuestas inflamatorias .

Comparación Con Compuestos Similares

El carboxiamidotriazol es único debido a su acción dual en los canales de calcio dependientes de voltaje y los dependientes de ligando. Los compuestos similares incluyen:

Mubritinib: Conocido por sus propiedades anticancerígenas, pero con diferentes objetivos moleculares.

Lapatinib: Otro fármaco anticancerígeno que inhibe HER2 pero no afecta los canales de calcio.

El carboxiamidotriazol destaca por su amplia gama de actividades biológicas y su potencial para su uso en diversas aplicaciones terapéuticas.

Actividad Biológica

Carboxyamidotriazole (CAI) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. Originally developed as an anti-cancer agent, CAI has been shown to possess anti-inflammatory properties and to modulate various cellular pathways. This article reviews the biological activity of CAI, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Calcium Influx Inhibition : CAI is primarily recognized as a calcium influx inhibitor, specifically targeting store-operated calcium channels (SOCE). This inhibition is crucial for its anti-cancer effects, as it sensitizes cancer cells to apoptosis when combined with other therapeutic agents like Bcl-xL inhibitors .

- Anti-inflammatory Pathways : Recent studies have highlighted the anti-inflammatory effects of CAI. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophages . Furthermore, CAI suppresses the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), which are pivotal in inflammatory responses .

- Angiogenesis Inhibition : CAI has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. This property makes it a valuable candidate for cancer therapy, as it can potentially restrict tumor vascularization and nutrient supply .

Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages demonstrated that CAI significantly decreased nitric oxide production and downregulated pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. The findings suggest that CAI operates through mechanisms distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), as it does not directly inhibit cyclooxygenase (COX) activity .

Case Studies

- Phase II Clinical Trials : In patients with relapsed solid tumors, CAI showed potential in promoting disease stabilization when administered alongside other chemotherapeutic agents. The combination therapies indicated a synergistic effect in enhancing therapeutic outcomes while maintaining a favorable safety profile .

- Animal Models : Various preclinical models have demonstrated CAI's efficacy in reducing inflammation and pain. For instance, in models of adjuvant-induced arthritis and acetic acid-induced writhing, CAI exhibited significant analgesic properties .

Data Tables

Propiedades

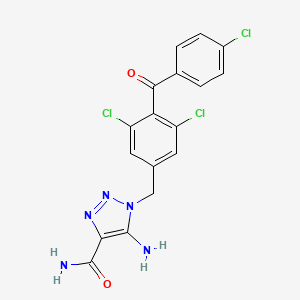

IUPAC Name |

5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl3N5O2/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25/h1-6H,7,21H2,(H2,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRZHQBJSXRYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40244108 | |

| Record name | Carboxyamidotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99519-84-3 | |

| Record name | Carboxyamidotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99519-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carboxyamidotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099519843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxyamidotriazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 99519-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carboxyamidotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40244108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99519-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOXYAMIDOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ST3ZF52WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Carboxyamidotriazole?

A1: this compound primarily targets non-voltage-operated calcium channels, inhibiting the influx of calcium ions (Ca2+) into cells and release from intracellular stores. [, , , ] This disruption of calcium signaling affects numerous downstream pathways involved in cell proliferation, angiogenesis, and inflammation. [, , , , ]

Q2: How does this compound's action on calcium channels translate to its anti-tumor effects?

A2: By inhibiting calcium influx, CAI disrupts calcium-dependent signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Studies show CAI inhibits vascular endothelial growth factor (VEGF) signaling, a key player in angiogenesis. [, , , ] It also interferes with PI3K activity, another crucial pathway in tumor cell survival and proliferation. [, ]

Q3: Beyond anti-tumor effects, what other therapeutic benefits might stem from this compound's mechanism?

A3: this compound's ability to modulate calcium signaling extends to anti-inflammatory effects. Research shows it can reduce inflammatory mediators like TNF-α, IL-1β, IL-6, and nitric oxide, suggesting potential for treating inflammatory diseases. [, , , ]

Q4: Does this compound directly inhibit cyclooxygenase (COX) enzymes like traditional NSAIDs?

A4: No, in vitro studies reveal that this compound does not directly inhibit COX enzymes, suggesting its anti-inflammatory mechanism differs from traditional NSAIDs. []

Q5: Does this compound affect mitochondrial function?

A5: Yes, evidence suggests this compound can inhibit mitochondrial calcium uptake, impacting mitochondrial membrane potential. [] Recent research also indicates it may cause metabolic reprogramming by inhibiting mitochondrial oxidative metabolism. [] This metabolic shift could contribute to its anticancer effects.

Q6: What is the bioavailability of the original this compound formulation?

A6: The original gelatin capsule formulation of this compound has limited oral bioavailability. []

Q7: How does food intake affect the pharmacokinetics of this compound?

A7: Studies indicate that this compound plasma concentrations are higher when taken with food, suggesting food intake can significantly influence its pharmacokinetics. [, ]

Q8: What is known about the half-life of this compound?

A8: The half-life of this compound has been reported to range from 35 to 61 hours. [] The micronized formulation showed a slightly shorter half-life than the original gelcap formulation. []

Q9: How does this compound orotate (CTO) differ from this compound in terms of pharmacokinetics?

A9: this compound orotate (CTO) demonstrates improved oral bioavailability and faster entry into the bloodstream compared to this compound, while maintaining a similar elimination half-life. [] This suggests CTO might achieve therapeutic efficacy at lower doses, potentially minimizing toxicity. [, ]

Q10: What types of cancer have shown sensitivity to this compound in preclinical studies?

A10: Preclinical studies have demonstrated this compound's anti-tumor activity in various cancer models, including glioblastoma, melanoma, colon cancer, ovarian cancer, and non-small cell lung cancer (NSCLC). [, , , , ]

Q11: Is there evidence that this compound is effective against drug-resistant cancers?

A11: Yes, this compound has shown efficacy against imatinib-resistant chronic myeloid leukemia (CML) cells in vitro. [] It inhibits both BCR-ABL-dependent and -independent signaling pathways in these resistant cells. []

Q12: Does DNA mismatch repair deficiency affect this compound's efficacy?

A12: Interestingly, this compound exhibits selective sensitivity towards tumor cell lines with DNA mismatch repair (MMR) deficiency. [] This suggests a potential for targeted therapy in patients with MMR-deficient tumors.

Q13: Has this compound demonstrated synergistic effects with other anticancer agents?

A13: Yes, preclinical studies demonstrate synergistic effects when this compound is combined with other anticancer agents like temozolomide, 5-fluorouracil, and sorafenib. [, , ] These combinations often exhibit enhanced antitumor activity compared to single-agent therapies.

Q14: What are the potential mechanisms behind the synergistic effects observed with this compound combinations?

A14: The synergistic effects likely arise from this compound's ability to target multiple signaling pathways involved in tumor growth and survival. For instance, its combination with temozolomide in melanoma models enhances temozolomide sensitivity, potentially allowing for lower, less toxic doses. []

Q15: What are the main side effects observed with this compound in clinical trials?

A15: The most frequently reported side effects in clinical trials with this compound include nausea, vomiting, fatigue, and neurotoxicity, particularly at higher doses. [, ] Dose-limiting neurotoxicity, including cerebellar ataxia, has been observed. [, ]

Q16: How does the toxicity profile of this compound orotate (CTO) compare to this compound?

A16: this compound orotate (CTO), due to its enhanced bioavailability, might offer a more favorable toxicity profile. Preclinical data suggest it might achieve similar efficacy at lower doses, potentially reducing side effects associated with higher doses of this compound. [, , ]

Q17: Are there any long-term toxicity concerns associated with this compound?

A17: While preclinical and early clinical data provide insights into this compound's safety profile, further research is crucial to thoroughly evaluate its long-term effects.

Q18: What are the future directions for this compound research?

A18: Future research should focus on:

- Optimizing this compound delivery: Developing novel formulations or drug delivery systems to enhance its bioavailability and target specific tissues, potentially mitigating toxicity. [, ]

- Identifying biomarkers: Exploring biomarkers that predict response to this compound therapy and monitor treatment efficacy. []

- Expanding clinical applications: Evaluating this compound's potential in treating other diseases beyond cancer, such as inflammatory disorders. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.